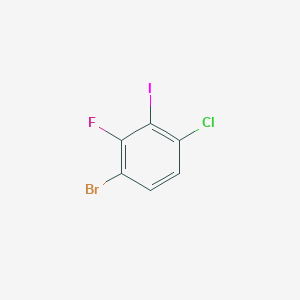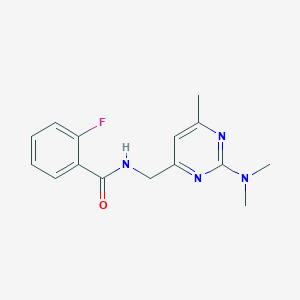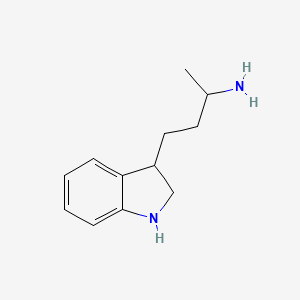
3-Bromo-6-chloro-2-fluoroiodobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-6-chloro-2-fluoroiodobenzene is a polyhalogenated benzene derivative with the molecular formula C6H2BrClFI and a molecular weight of 335.34 g/mol . This compound is characterized by the presence of bromine, chlorine, fluorine, and iodine atoms attached to a benzene ring, making it a highly substituted aromatic compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-2-fluoroiodobenzene typically involves multi-step halogenation reactions. One common method involves the sequential introduction of halogen atoms onto a benzene ring through electrophilic aromatic substitution reactions. The specific order and conditions of these reactions can vary, but they generally involve the use of halogenating agents such as bromine, chlorine, and iodine in the presence of catalysts or under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .
化学反応の分析
Types of Reactions
3-Bromo-6-chloro-2-fluoroiodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms on the benzene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states or reduction products.
Coupling Reactions: The presence of multiple halogen atoms makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace halogen atoms with nucleophiles.
Electrophilic Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts such as iron(III) chloride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield phenols or amines, while coupling reactions can produce biaryl compounds .
科学的研究の応用
3-Bromo-6-chloro-2-fluoroiodobenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of halogenated aromatic compounds’ interactions with biological systems.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of halogenated drug candidates.
作用機序
The mechanism of action of 3-Bromo-6-chloro-2-fluoroiodobenzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the halogen atoms, which can activate or deactivate the benzene ring towards further substitution reactions. In biological systems, the compound’s interactions with molecular targets and pathways are determined by its structure and functional groups .
類似化合物との比較
Similar Compounds
3-Bromo-2-chloro-6-fluoroiodobenzene: Similar structure but with different positions of halogen atoms.
3-Chloro-4-fluoroiodobenzene: Lacks the bromine atom but has chlorine and fluorine atoms in different positions.
3-Chloro-2-fluoroiodobenzene: Contains chlorine and fluorine atoms but lacks bromine.
Uniqueness
3-Bromo-6-chloro-2-fluoroiodobenzene is unique due to its specific arrangement of halogen atoms, which can influence its reactivity and interactions in chemical and biological systems. This unique structure makes it a valuable compound for various research and industrial applications .
特性
IUPAC Name |
1-bromo-4-chloro-2-fluoro-3-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFI/c7-3-1-2-4(8)6(10)5(3)9/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WONDAUCITIKTBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)I)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-nitrophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2454686.png)

![6-((2-Methylbenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2454690.png)

![1-[(2-chlorophenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2454692.png)
![3-allyl-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2454693.png)
![rac-(1R,5S)-2lambda6-thiabicyclo[3.1.0]hexane-2,2-dione](/img/structure/B2454694.png)

![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2454698.png)
![N-(2,4-difluorophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B2454700.png)
![2-[(3-benzoylphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2454702.png)
![N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE](/img/structure/B2454703.png)
